molecular formula C23H18F3N5O2 B2549973 5-(2-Chlorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole CAS No. 1206985-24-1

5-(2-Chlorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2549973
CAS No.: 1206985-24-1
M. Wt: 453.425
InChI Key: WRMFCXNSVGDWAH-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C23H18F3N5O2 and its molecular weight is 453.425. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has shown that derivatives similar to 5-(2-Chlorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole exhibit promising anticancer activities. For instance, studies on a series of substituted benzamides related to this structure have demonstrated moderate to excellent anticancer activity against a range of cancer cell lines, including breast, lung, colon, and ovarian cancers. Certain derivatives outperformed the reference drug etoposide in terms of IC50 values, indicating their potential as anticancer agents (Ravinaik et al., 2021).

Antimicrobial Evaluation

Compounds featuring the 1,3,4-oxadiazole ring system, akin to the chemical structure , have been synthesized and assessed for their antimicrobial properties. A study on newly synthesized Mannich bases bearing the 1,3,4-oxadiazoline ring system revealed that some compounds exhibited promising antimicrobial activities, showcasing the potential of 1,3,4-oxadiazole derivatives in combating microbial infections (JagadeeshPrasad et al., 2015).

Apoptosis Induction

Another significant application is the induction of apoptosis in cancer cells. A study identified a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, showing activity against breast and colorectal cancer cell lines. This compound, by arresting cells in the G(1) phase, leads to apoptosis, suggesting the potential of 1,2,4-oxadiazole derivatives in cancer treatment (Zhang et al., 2005).

Cytotoxic Evaluation

Further studies on 1,3,4-oxadiazole derivatives containing a phenyl thiophene moiety have explored their anticancer properties. These studies involved synthesizing novel derivatives and assessing their cytotoxicity against various cancer cell lines, highlighting the chemical class's versatility in developing new anticancer drugs (Adimule et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many oxadiazole derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions. Without specific information on this compound, it’s hard to provide detailed safety information .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Oxadiazoles are a class of compounds with diverse biological activities, so it’s possible that this compound could be studied for potential medicinal uses .

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-pyridin-3-yl-N-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N5O2/c1-33-19-10-8-18(9-11-19)31-21(16-3-2-12-27-14-16)20(29-30-31)22(32)28-13-15-4-6-17(7-5-15)23(24,25)26/h2-12,14H,13H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMFCXNSVGDWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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